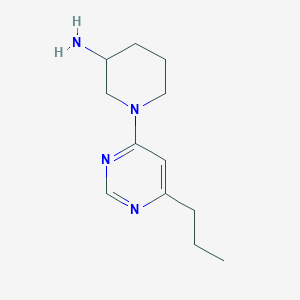

![molecular formula C13H18N2O2 B1464479 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid CAS No. 939795-68-3](/img/structure/B1464479.png)

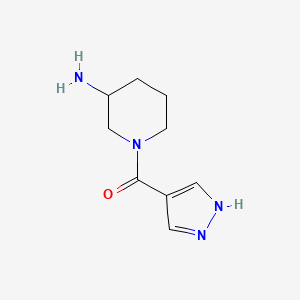

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid

Übersicht

Beschreibung

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid, or 4-APB, is a synthetic compound belonging to the piperidine family. It is a derivative of piperidine, a naturally occurring cyclic amine found in plants, fungi, and bacteria. 4-APB is a lipophilic molecule, meaning that it can easily pass through the cell membrane to interact with intracellular proteins and receptors. 4-APB has been the subject of much scientific research due to its potential applications in medicine, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid and its derivatives play a critical role in the synthesis of complex molecules. The chemical serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, efficient synthesis techniques have been developed for related compounds, demonstrating the importance of such intermediates in drug development processes. One approach details the in situ synthesis of a closely related compound through direct reductive alkylation, highlighting the compound's role in synthesizing imatinib, a significant therapeutic agent (Koroleva et al., 2012). Another study outlines the synthesis from 4-methylbenzoic acid, showcasing the compound's versatility in forming benzyl derivatives of heterocyclic amines with high yields (Xiao-qin, 2010).

Chemical Properties and Applications

The compound's derivatives have been explored for their potential in creating novel materials and as scaffolds for further chemical modifications. For instance, the synthesis and study of triorganostannyl esters of substituted aminobenzoic acids reveal the compound's utility in modifying physicochemical properties of materials, affecting their coordination to metal centers and thus influencing photophysical properties (Tzimopoulos et al., 2010). Such research underscores the compound's role in developing materials with tailored properties for specific applications.

Role in Drug Development

Compounds structurally similar to 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid are instrumental in drug discovery and development. They serve as precursors or intermediates in the synthesis of drugs targeting various diseases. The synthesis of target-oriented human soluble epoxide hydrolase inhibitors from related compounds highlights the crucial role these intermediates play in developing new therapeutic agents with improved solubility and inhibitory activity (Butov et al., 2017).

Exploration in Material Science

In material science, the chemical's derivatives are investigated for their potential in corrosion inhibition and as components in polymers. A study on new benzimidazole derivatives based on 8-hydroxyquinoline, for example, underscores the importance of such compounds in creating efficient corrosion inhibitors for steel in acidic solutions, combining experimental and theoretical assessments to optimize their effectiveness (Rbaa et al., 2020).

Eigenschaften

IUPAC Name |

4-[(4-aminopiperidin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-5-7-15(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12H,5-9,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRALHURBPKOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)

![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)

![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)

![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)

![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)